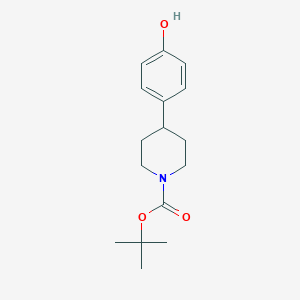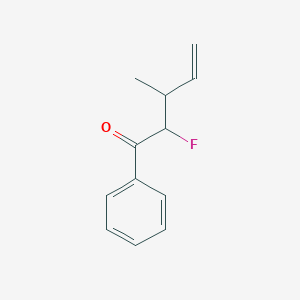
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one, also known as FMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylpentanone and is structurally similar to other compounds such as cathinone and amphetamine.
作用机制
The mechanism of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, cognition, and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to activate the release of these neurotransmitters, further increasing their levels in the brain.
生化和生理效应
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have several biochemical and physiological effects in animal models. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to have anxiogenic effects, leading to increased anxiety and stress in animal models.
实验室实验的优点和局限性
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities for research purposes. It has also been shown to have significant effects on neurotransmitter levels in the brain, making it a useful tool for studying the mechanisms of addiction and dependence.
However, there are also limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments. It has addictive properties and can lead to the development of dependence in animal models. This can make it difficult to use in long-term studies or studies involving repeated administration of the compound. Additionally, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have anxiogenic effects, which can complicate the interpretation of behavioral studies.
未来方向
There are several future directions for the study of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one. One area of interest is in the development of new treatments for drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models, making it a useful tool for studying the mechanisms of addiction and developing new treatments.
Another area of research is in the study of the effects of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one on the brain and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior. Further studies are needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
In conclusion, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It has been studied for its effects on neurotransmitter levels in the brain and its potential applications in the study of drug addiction and dependence. While there are limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments, it remains a useful tool for studying the mechanisms of addiction and developing new treatments. Further research is needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
合成方法
The synthesis of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the reaction of 3-methyl-1-phenylpentan-1-one with hydrofluoric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in its pure form. This method is relatively simple and has been used in several studies to produce 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one for research purposes.
科学研究应用
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been studied for its potential applications in several fields of scientific research. One area of interest is in the study of neurotransmitters and their effects on the brain. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior.
Another area of research is in the study of drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models. This makes it a useful tool for studying the mechanisms of addiction and developing new treatments for drug dependence.
属性
CAS 编号 |
157690-13-6 |
|---|---|
产品名称 |
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one |
分子式 |
C12H13FO |
分子量 |
192.23 g/mol |
IUPAC 名称 |
2-fluoro-3-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H13FO/c1-3-9(2)11(13)12(14)10-7-5-4-6-8-10/h3-9,11H,1H2,2H3 |
InChI 键 |
QIDVTACBLMYTGR-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
规范 SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
同义词 |
4-Penten-1-one, 2-fluoro-3-methyl-1-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



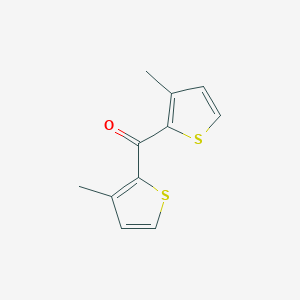
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)

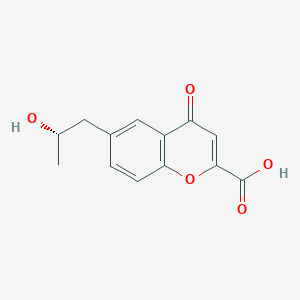
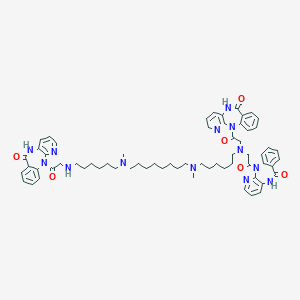
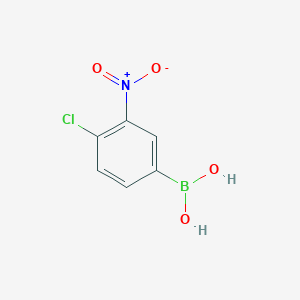
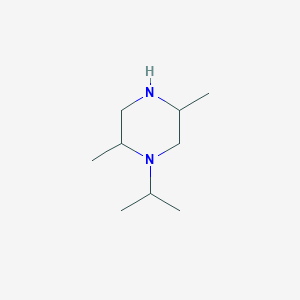
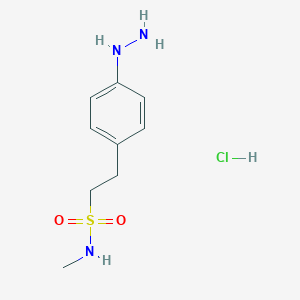
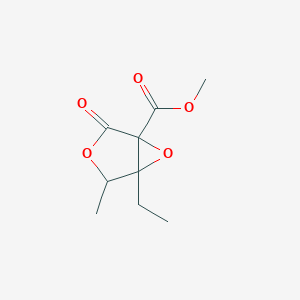
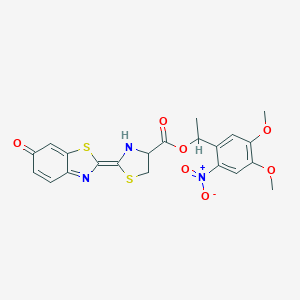
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
